6-(4-Fluorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidin-5(6H)-one family. This family of compounds is of considerable interest in organic synthesis and medicinal chemistry due to their diverse biological activity. [] The specific compound 6-(4-Fluorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been investigated as a potential inhibitor of heat shock protein 90 (HSP90). [] HSP90 is a molecular chaperone involved in the folding, stabilization, and activation of various client proteins that play key roles in cellular signaling and proliferation. [] Inhibition of HSP90 has emerged as a promising strategy for the development of anticancer therapies. []
One reported synthesis of [(14)C]-labeled 6-(4-Fluorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one (TAK-459) starts with [(14)C(U)]-guanidine hydrochloride. [] The synthesis involves a five-step process with a 5.4% overall radiochemical yield. The key step involves a microwave-assisted condensation to prepare the intermediate [(14)C]-(R)-2-amino-7-(2-bromo-4-fluorophenyl)-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one. [] Further details regarding specific reaction conditions, reagents, and purification steps are not explicitly mentioned in the source.
The molecular structure of 6-(4-Fluorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one comprises a pyrido[4,3-d]pyrimidine core. [] This core is decorated with a 4-fluorophenyl substituent at position 6 and a piperidinyl substituent at position 2. [] The presence of the carbonyl group at position 5 contributes to the molecule's overall polarity. Detailed structural data, including bond lengths, bond angles, and three-dimensional conformation, would require further analysis using techniques such as X-ray crystallography or computational modeling.
6-(4-Fluorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one (TAK-459) acts as an inhibitor of HSP90. [] While the precise molecular details of its interaction with HSP90 are not provided in the sources, it is likely that the molecule binds to the ATP-binding site of HSP90, thereby preventing the chaperone from binding ATP and carrying out its essential functions. [] This inhibition ultimately leads to the degradation of HSP90 client proteins, many of which are involved in oncogenic signaling pathways. []
The primary application of 6-(4-Fluorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one (TAK-459) in scientific research has been its investigation as a potential anticancer agent. [] By inhibiting HSP90, TAK-459 can disrupt the stability and function of various oncoproteins, leading to the suppression of tumor cell growth and survival. [] Studies investigating its efficacy and safety in preclinical models have been conducted, paving the way for potential clinical trials. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1